molecular formula C11H15ClN2 B1379961 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine CAS No. 1369275-47-7

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine

Cat. No. B1379961
CAS RN: 1369275-47-7
M. Wt: 210.7 g/mol
InChI Key: JDUOJYXTUJNICO-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 1369275-47-7 . It has a molecular weight of 210.71 and its IUPAC name is 2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.71 . Its IUPAC name is 2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine and its InChI code is 1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 .

Scientific Research Applications

Medicinal Chemistry

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to tetrahydroisoquinoline alkaloids . These compounds are known for their diverse biological activities, which include potential therapeutic effects against various infective pathogens and neurodegenerative disorders. The compound’s ability to serve as a scaffold for synthesizing novel analogs with potent biological activity makes it a valuable asset in drug discovery and development.

Pharmacology

In pharmacology, this compound could be used to develop reference standards for pharmaceutical testing . Its structural features may allow it to interact with specific receptors or enzymes, making it a candidate for the creation of new pharmacological agents. The compound’s interactions with biological systems can be studied to understand its pharmacodynamics and pharmacokinetics.

Neuroscience

Given the compound’s potential activity in the central nervous system, it could be used in neuroscience research to study neurodegenerative diseases . It may act on neural pathways or neurotransmitter systems, providing insights into the treatment of conditions like Parkinson’s disease or Alzheimer’s.

Biochemistry

In biochemistry, 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine could be utilized to study enzyme-substrate interactions or to probe signal transduction pathways . Its role in cellular processes can be elucidated through biochemical assays and molecular biology techniques.

Molecular Biology

The compound’s influence on gene expression or protein function could be a point of investigation in molecular biology . It might be used to modulate the activity of specific genes or to study the effects of small molecules on cellular functions.

Chemistry

In the field of chemistry, this compound can be used to explore synthetic strategies for constructing complex molecular scaffolds . It can also serve as a starting point for the synthesis of a wide range of derivatives, each with potentially unique properties and applications.

properties

IUPAC Name

2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUOJYXTUJNICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine

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